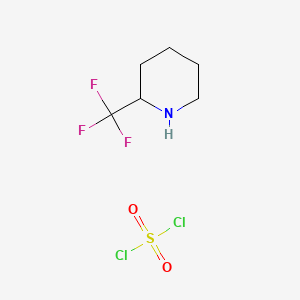![molecular formula C11H21NO5S B14773839 tert-butyl 2-[(3S)-piperidin-3-yl]oxysulfonylacetate](/img/structure/B14773839.png)
tert-butyl 2-[(3S)-piperidin-3-yl]oxysulfonylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-[(3S)-piperidin-3-yl]oxysulfonylacetate: is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a tert-butyl ester. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(3S)-piperidin-3-yl]oxysulfonylacetate typically involves multiple steps. One common method includes the reaction of piperidine with a sulfonyl chloride to form the sulfonyl piperidine intermediate. This intermediate is then reacted with tert-butyl bromoacetate under basic conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 2-[(3S)-piperidin-3-yl]oxysulfonylacetate undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids or sulfonates.
Reduction: The ester group can be reduced to form alcohols or aldehydes.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or aldehydes.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl 2-[(3S)-piperidin-3-yl]oxysulfonylacetate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its piperidine ring is a common motif in many bioactive molecules, and researchers explore its interactions with biological targets.
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The sulfonyl group is known to enhance the bioavailability and stability of drugs, making it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-butyl 2-[(3S)-piperidin-3-yl]oxysulfonylacetate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The sulfonyl group can form hydrogen bonds or electrostatic interactions with biological molecules, enhancing the compound’s binding affinity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
- tert-Butyl (2-piperidin-3-ylethyl)carbamate
- tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate
- tert-Butyl (2-morpholin-2-ylethyl)carbamate
Comparison: Compared to similar compounds, tert-butyl 2-[(3S)-piperidin-3-yl]oxysulfonylacetate stands out due to its unique combination of functional groups. The presence of both the sulfonyl and ester groups provides a distinct reactivity profile, making it versatile for various applications. Additionally, the stereochemistry of the piperidine ring (3S configuration) can influence its biological activity and interactions with molecular targets.
Propriétés
Formule moléculaire |
C11H21NO5S |
|---|---|
Poids moléculaire |
279.36 g/mol |
Nom IUPAC |
tert-butyl 2-[(3S)-piperidin-3-yl]oxysulfonylacetate |
InChI |
InChI=1S/C11H21NO5S/c1-11(2,3)16-10(13)8-18(14,15)17-9-5-4-6-12-7-9/h9,12H,4-8H2,1-3H3/t9-/m0/s1 |
Clé InChI |
BASQIFUQUBZKMA-VIFPVBQESA-N |
SMILES isomérique |
CC(C)(C)OC(=O)CS(=O)(=O)O[C@H]1CCCNC1 |
SMILES canonique |
CC(C)(C)OC(=O)CS(=O)(=O)OC1CCCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


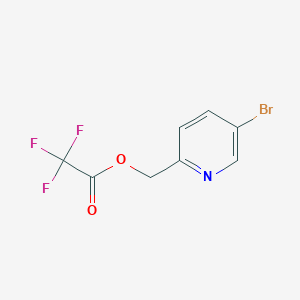
![(1S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14773764.png)
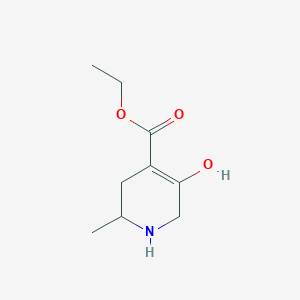
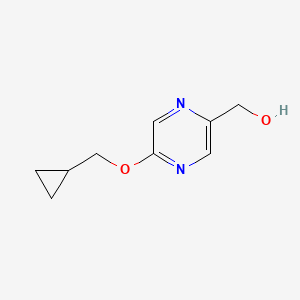
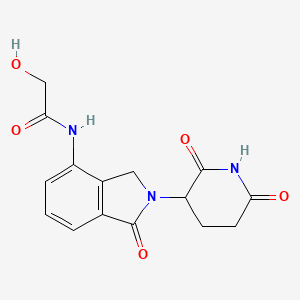
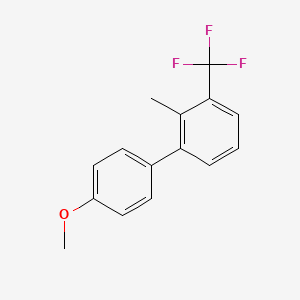
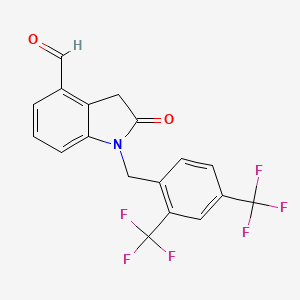
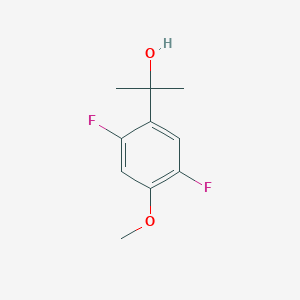
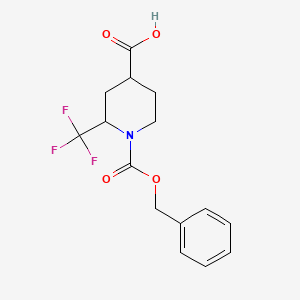
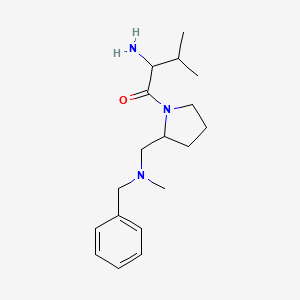
![3-hydroxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]benzamide](/img/structure/B14773814.png)
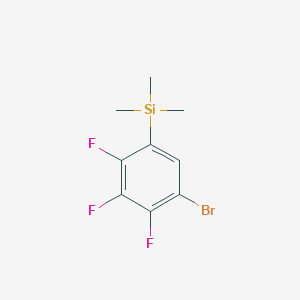
![Tert-butyl 2-[[(2-amino-3-methylbutanoyl)-cyclopropylamino]methyl]piperidine-1-carboxylate](/img/structure/B14773831.png)
